

Copper Usnate: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: *Copper usnate*

Cat. No.: *B10815546*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper usnate, the copper(II) salt of the lichen-derived secondary metabolite usnic acid, has garnered interest for its potential antimicrobial properties. This technical guide provides an in-depth overview of the chemical structure of **copper usnate**, a representative synthesis protocol, and its proposed mechanism of antimicrobial action. Quantitative data from spectroscopic and biological analyses are summarized, and a detailed experimental workflow for the synthesis, characterization, and evaluation of **copper usnate** is presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of metallo-organic compounds derived from natural products.

Chemical Structure and Properties

Copper usnate is a coordination complex formed between a copper(II) ion (Cu^{2+}) and two usnate anions, which act as bidentate ligands. The usnate anion is the deprotonated form of usnic acid ($\text{C}_{18}\text{H}_{16}\text{O}_7$), a dibenzofuran derivative. The coordination of copper to usnic acid typically occurs through the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group at position 6, forming a stable six-membered chelate ring.

The chemical formula for the most common stoichiometry of **copper usnate** is $C_{36}H_{30}CuO_{14}$. The IUPAC name is copper(II) 4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate.

Table 1: Physicochemical and Spectroscopic Data for **Copper Usnate**

Property	Value
Molecular Formula	$C_{36}H_{30}CuO_{14}$
Molecular Weight	750.17 g/mol
Appearance	Greenish solid
Solubility	Insoluble in water; soluble in organic solvents like DMSO and DMF.
UV-Vis (λ_{max})	~340-450 nm and a smaller peak at ~550-800 nm in DMSO.[1]
FT-IR (cm^{-1})	~3450 (O-H stretch of coordinated water), ~1620 (C=O stretch, shifted upon coordination), ~1550 (aromatic C=C stretch), ~515 (Cu-O stretch), ~410 (Cu-N stretch, if applicable).[2]
CAS Number	94246-73-8
PubChem CID	46222573

Experimental Protocols

Synthesis of Copper(II) Usnate Complex

This protocol is a representative method adapted from the synthesis of copper(II) complexes with similar organic ligands.[2][3]

Materials:

- (+)-Usnic acid ($C_{18}H_{16}O_7$)
- Copper(II) sulfate pentahydrate ($CuSO_4 \cdot 5H_2O$)

- Methanol (reagent grade)
- Distilled water
- Sodium hydroxide (NaOH) solution (0.1 M)

Procedure:

- Preparation of Sodium Usnate: Dissolve 1.0 g of (+)-usnic acid in 50 mL of methanol in a round-bottom flask. While stirring, slowly add 0.1 M NaOH solution dropwise until a clear, yellowish solution of sodium usnate is formed and the pH is approximately 7.0.
- Preparation of Copper(II) Solution: In a separate beaker, dissolve 0.36 g of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 20 mL of distilled water.
- Complexation: Slowly add the aqueous copper(II) sulfate solution to the methanolic solution of sodium usnate with constant stirring at room temperature. A greenish precipitate of **copper usnate** will form immediately.
- Reaction Completion and Isolation: Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete complexation.
- Filtration and Washing: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the collected solid sequentially with distilled water (3 x 20 mL) and then with cold methanol (2 x 10 mL) to remove any unreacted starting materials and inorganic salts.
- Drying: Dry the resulting green solid in a desiccator over anhydrous calcium chloride to a constant weight.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **copper usnate** against a bacterial strain.^[4]

Materials:

- **Copper usnate**
- Dimethyl sulfoxide (DMSO)
- Mueller-Hinton Broth (MHB)
- Bacterial culture (e.g., *Staphylococcus aureus* ATCC 29213)
- 96-well microtiter plates
- Spectrophotometer (for measuring OD₆₀₀)

Procedure:

- **Preparation of Stock Solution:** Prepare a stock solution of **copper usnate** at a concentration of 10 mg/mL in DMSO.
- **Preparation of Bacterial Inoculum:** Grow the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Serial Dilutions:** In a 96-well microtiter plate, perform two-fold serial dilutions of the **copper usnate** stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the serially diluted **copper usnate**. Include a positive control (bacteria in MHB without **copper usnate**) and a negative control (MHB only).
- **Incubation:** Incubate the microtiter plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of **copper usnate** that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

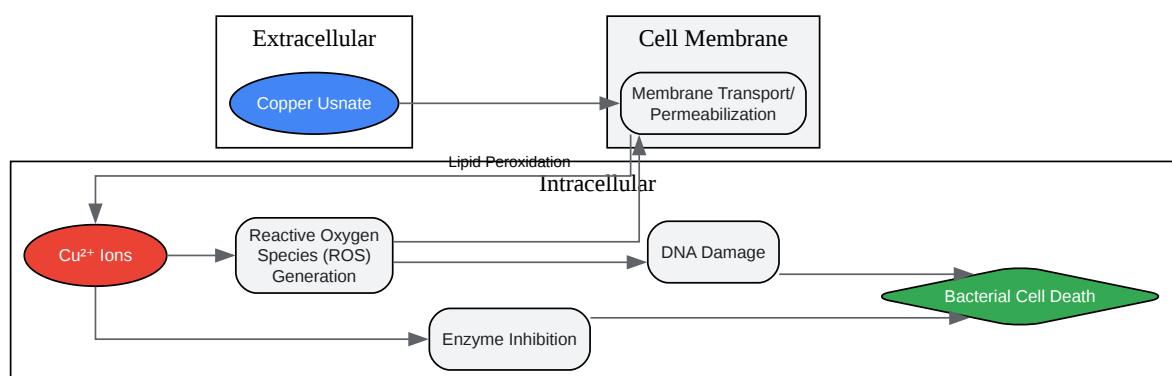
Biological Activity and Signaling Pathways

The antimicrobial activity of **copper usnate** is primarily attributed to the synergistic effects of usnic acid and copper(II) ions. The proposed mechanism of action involves multiple cellular targets, leading to bacterial cell death.

Key Mechanisms of Action:

- **Disruption of Cell Membrane Integrity:** The lipophilic nature of the usnate ligand facilitates the transport of copper ions across the bacterial cell membrane. The accumulation of copper ions disrupts the membrane potential and increases its permeability.
- **Generation of Reactive Oxygen Species (ROS):** Intracellular copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. This induces oxidative stress, causing damage to lipids, proteins, and nucleic acids.
- **Inhibition of Essential Enzymes:** Copper ions can bind to sulfhydryl groups in the active sites of essential bacterial enzymes, leading to their inactivation and the disruption of critical metabolic pathways.
- **DNA Damage:** The generated ROS can cause oxidative damage to the bacterial DNA, leading to strand breaks and mutations, ultimately inhibiting replication and transcription.

Diagram of Proposed Antimicrobial Signaling Pathway



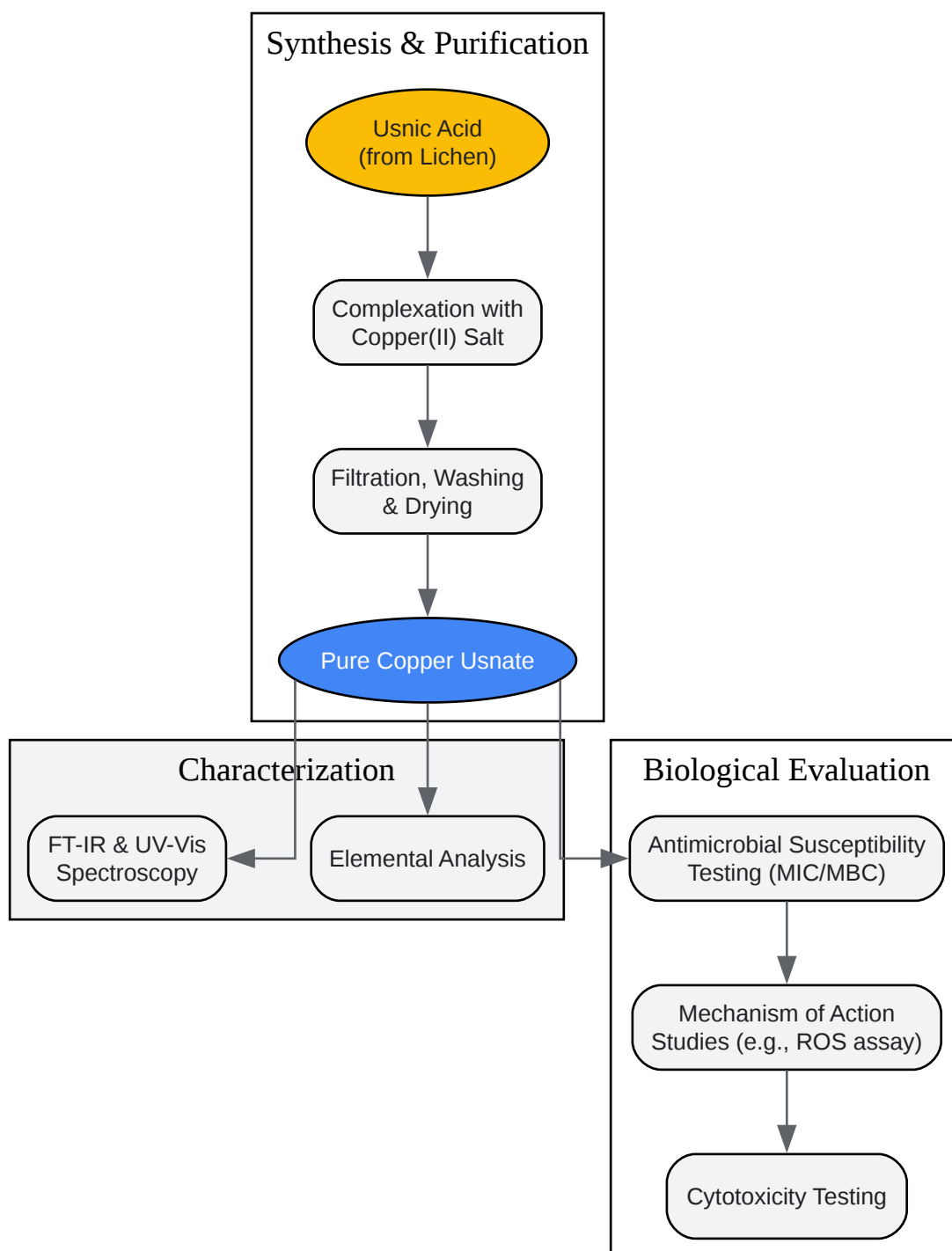
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Figure 1: Proposed mechanism of antimicrobial action of **Copper Usnate**.

Experimental and Logical Workflows

The discovery and development of a novel metallo-antibiotic like **copper usnate** from a natural product involves a multi-step process. The following diagram illustrates a typical experimental workflow.

Diagram of Experimental Workflow



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Figure 2: Experimental workflow for **Copper Usnate** research.

Conclusion

Copper usnate represents a promising naturally-derived metallo-organic compound with notable antimicrobial potential. Its multifaceted mechanism of action, involving cell membrane disruption, oxidative stress, and enzyme inhibition, makes it an interesting candidate for further investigation in the fight against antibiotic-resistant pathogens. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of **copper usnate**, facilitating future research and development in this area. Further studies are warranted to fully elucidate its therapeutic potential, toxicity profile, and in vivo efficacy.

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